1-Benzylazecan-5-one
Description
1-Benzylazocan-5-one (CAS: 16853-08-0) is an 8-membered heterocyclic compound featuring a nitrogen atom in its azocane ring, a benzyl substituent, and a ketone group at the 5-position. It is primarily utilized as a high-purity pharmaceutical intermediate (≥99% purity, ≤0.5% moisture) due to its structural versatility and stability under standard storage conditions . Its molecular formula, C₁₄H₁₉NO (MW: 217.31), underscores its moderate lipophilicity, which may influence bioavailability in drug development contexts.
Properties
CAS No. |
61546-94-9 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-benzylazecan-5-one |
InChI |
InChI=1S/C16H23NO/c18-16-10-5-2-6-12-17(13-7-11-16)14-15-8-3-1-4-9-15/h1,3-4,8-9H,2,5-7,10-14H2 |
InChI Key |
XMFGRZFKZGXWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazecan-5-one can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with azocane under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-Benzylazecan-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzylazecan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following sections compare 1-Benzylazocan-5-one with structurally or functionally related compounds, emphasizing differences in ring size, functional groups, synthesis, and applications.
Structural Comparison
Key Insights :
- Larger rings like azocan-5-one may offer flexibility for binding interactions in drug design.
- Functional group diversity : Carboxylic acid groups (e.g., in cyclobutane derivatives ) confer solubility and reactivity distinct from ketone-containing analogs.
Key Insights :
- Thiazol-4(5H)-one synthesis emphasizes efficiency and scalability compared to azocan-5-one, which may require specialized intermediates.
- Diazepan-5-one synthesis benefits from well-established protocols for N-heterocycles, enabling precise structural characterization .
Key Insights :
Physicochemical Properties
Key Insights :
- Azocan-5-one’s superior purity may enhance reproducibility in industrial settings compared to hygroscopic diazepan-5-one .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
